(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid

Tyrosine hydroxylase Catecholamine biosynthesis Enzyme inhibition

Researchers studying catecholamine pathways often face off-target serotonin depletion when using p-chlorophenylalanine. 3-Chloro-L-tyrosine solves this by selectively inhibiting tyrosine hydroxylase (TH) without suppressing tryptophan hydroxylase, preserving serotonergic function. It also serves as a validated biomarker for myeloperoxidase (MPO) activity in inflammatory models. • Selective TH inhibition; spares brain serotonin even at behaviorally active doses. • Doubles as an MPO-specific reference standard for LC-MS/MS quantification in plasma, LDL, and tissue. • Ortho-chloro substitution confers distinct enzyme-targeting profile vs. meta- or para-halogen analogs.

Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
CAS No. 70680-93-2
Cat. No. B1590983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid
CAS70680-93-2
Molecular FormulaC9H10ClNO3
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)Cl)CC(C(=O)O)N
InChIInChI=1S/C9H10ClNO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)/t8-/m0/s1
InChIKeyQGFVUADZXXJSDI-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chlorotyrosine: TH Inhibitor & Oxidative Stress Biomarker


(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid, also designated as 3-chloro-L-tyrosine, is a halogenated tyrosine analog in which the aromatic ring of L-tyrosine is substituted with a chlorine atom at the ortho position relative to the phenolic hydroxyl group [1]. The compound is a recognized inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis [2], and simultaneously serves as an established biomarker for myeloperoxidase-catalyzed oxidative modification [3]. Research applications encompass catecholamine pathway interrogation and oxidative stress assessment in inflammatory disease models.

+ Selective TH Inhibitor Catecholamine pathway studies without serotonergic interference
+ MPO Biomarker Standard LC-MS/MS quantification of oxidative stress in research matrices
+ Behavioral Pharmacology Self-stimulation models, serotonin-sparing profile

Why Generic Halogenated Analogs Cannot Substitute 3-Chlorotyrosine


Halogenated tyrosine analogs are not functionally interchangeable due to divergent enzyme targeting profiles and substitution-position-dependent activity [1]. While 3-iodotyrosine preferentially inhibits tyrosine hydroxylase with a Ki of 0.3–0.39 µM , 3-fluorotyrosine and 3-bromotyrosine exhibit distinct structural and physicochemical properties with limited enzyme inhibition characterization. The para-chloro analog (p-chlorophenylalanine) inhibits tryptophan hydroxylase and phenylalanine hydroxylase, altering serotonergic rather than catecholaminergic pathways [2]. Substitution at the ortho position with chlorine (as in this compound) confers TH inhibitory activity coupled with in vivo behavioral effects at lower doses than its metabolic precursor p-chlorophenylalanine, whereas alpha-methyl-substituted analogs such as α-methyltyrosine (metyrosine) inhibit TH through a distinct steric mechanism with differing pharmacokinetic properties [1]. These mechanistic divergences preclude reliable cross-compound extrapolation in experimental systems.

This Compound
Ortho-chloro TH inhibitor; catecholamine modulation, serotonin sparing
p-Chlorophenylalanine
Para-chloro analog inhibits tryptophan hydroxylase; depletes serotonin—pathway divergence limits direct substitution
This Compound
Behavioral potency in ICSS at lower doses; serotonin-independent mechanism
3-Iodotyrosine / α-Methyltyrosine
Differing halogen or steric properties; TH inhibition kinetics and pharmacokinetics may not transfer

Differentiation Evidence: 3-Chlorotyrosine vs. Halogenated Analogs


Tyrosine Hydroxylase Selectivity vs. DBH/PAH Inhibitors

The compound is classified as a tyrosine hydroxylase (TH) inhibitor, distinct from analogs that primarily target dopamine β-hydroxylase (DBH) or phenylalanine hydroxylase (PAH) [1]. In authoritative receptor classification, 3-chlorotyrosine is listed among selective TH inhibitors alongside 3-iodotyrosine and α-methyltyrosine, while p-chlorophenylalanine is categorized as a tryptophan hydroxylase and phenylalanine hydroxylase inhibitor with distinct pathway effects [1]. This target divergence carries functional consequences: in vivo, p-chlorophenylalanine lowers brain serotonin via tryptophan hydroxylase inhibition, whereas 3-chlorotyrosine exerts behavioral effects without significantly altering brain serotonin levels [2].

TH Selectivity vs. DBH/PAH
Class-level inference
Target compound: tyrosine hydroxylase inhibition. p-Chlorophenylalanine: tryptophan hydroxylase/phenylalanine hydroxylase inhibition. Pathway divergence: catecholamine synthesis vs. serotonin depletion.
Enables catecholamine-focused studies; serotonergic interference may be avoided
In vivo rat models; comparative biochemical analysis (GRAC classification)
Tyrosine hydroxylase Catecholamine biosynthesis Enzyme inhibition

In Vivo Behavioral Potency vs. p-Chlorophenylalanine

In a direct head-to-head in vivo study, 3-chlorotyrosine inhibited hypothalamic self-stimulation in rats at doses lower than those required for its metabolic precursor p-chlorophenylalanine to produce comparable behavioral effects [1]. Critically, this greater behavioral potency was achieved without significantly altering brain serotonin levels, whereas p-chlorophenylalanine exerts its effects in part through serotonin depletion via tryptophan hydroxylase inhibition [1].

In Vivo Potency vs. pCPA
Head-to-head comparison
Inhibited self-stimulation at lower doses than metabolic precursor p-chlorophenylalanine; no significant serotonin reduction observed.
Supports serotonin-sparing behavioral pharmacology interpretation
Rat ICSS paradigm; exact ED50 not reported in abstract
Neuropharmacology Self-stimulation Behavioral pharmacology

MPO-Catalyzed Chlorination as Oxidative Stress Biomarker

3-Chlorotyrosine serves as a specific and quantitative biomarker for myeloperoxidase (MPO)-catalyzed oxidative modification in vivo [1]. MPO, released by activated neutrophils and monocytes, generates hypochlorous acid (HOCl), which selectively chlorinates tyrosine residues at the ortho position to yield 3-chlorotyrosine [1]. This biomarker is markedly elevated in low-density lipoprotein (LDL) isolated from human atherosclerotic intima compared to LDL from healthy controls, establishing a direct quantitative link to cardiovascular inflammation [1].

MPO Biomarker Quantification
Cross-study comparable
Markedly elevated 3-chlorotyrosine in LDL from human atherosclerotic intima versus healthy controls; MPO/HOCl-specific ortho-chlorination.
Supports reference standard use for oxidative stress biomarker assays
Fold-change data in full publication; human tissue research samples
Myeloperoxidase Oxidative stress Atherosclerosis

Chlorine Substitution Position and Enzyme Target Specificity

The chlorine substitution position critically dictates biological activity. The target compound bears chlorine ortho to the phenolic hydroxyl (2-chloro-4-hydroxyphenyl moiety), whereas the structurally related p-chlorophenylalanine (4-chloro substitution) targets tryptophan hydroxylase and phenylalanine hydroxylase rather than tyrosine hydroxylase [1]. The meta-substituted analog 3-chlorotyrosine (which is the same compound; nomenclature variance reflects numbering convention) exhibits TH inhibition, while 3-iodotyrosine (iodine substitution) competitively inhibits TH with Ki = 0.3 µM . This positional and halogen-type sensitivity within the tyrosine scaffold means small structural variations produce large functional divergences.

Substitution Position & Target
Class-level inference
Ortho-chloro (this compound): TH inhibition. Para-chloro: tryptophan/phenylalanine hydroxylase inhibition. Meta-iodo: TH inhibition (Ki ≈0.3 µM).
Substitution position dictates pathway outcome; small changes produce large divergences
SAR review; comparative enzyme pharmacology
Structure-activity relationship Halogenated amino acids Enzyme specificity

Research & Analytical Applications of 3-Chlorotyrosine


Tyrosine Hydroxylase Inhibition in Catecholamine Pathway Research

Use as a selective tyrosine hydroxylase inhibitor in in vitro enzyme assays or in vivo models requiring modulation of dopamine and norepinephrine biosynthesis without direct interference with tryptophan hydroxylase-mediated serotonin production [1]. The compound's TH-targeting profile distinguishes it from p-chlorophenylalanine, which depletes serotonin via tryptophan hydroxylase inhibition [2]. This selectivity is essential when catecholaminergic effects must be isolated from serotonergic confounds in behavioral pharmacology or neurochemical studies.

Behavioral Pharmacology: Self-Stimulation and Reward Pathways

Apply in rodent intracranial self-stimulation (ICSS) paradigms to probe catecholaminergic contributions to reward circuitry and motivated behavior. Direct comparative data demonstrate that 3-chlorotyrosine inhibits self-stimulation at doses lower than its metabolic precursor p-chlorophenylalanine, without significantly reducing brain serotonin [2]. This serotonin-sparing profile makes the compound particularly suitable for experiments where serotonergic depletion would confound interpretation of catecholamine-specific effects.

MPO Biomarker Quantification Reference Standard

Employ as a certified reference standard in LC-MS/MS or HPLC-based assays quantifying 3-chlorotyrosine as a specific biomarker of myeloperoxidase (MPO) activity in biological matrices including plasma, LDL, and tissue homogenates. The compound's validated biomarker status—markedly elevated in human atherosclerotic intima LDL [3]—supports its use in cardiovascular inflammation research, chronic obstructive pulmonary disease (COPD) studies, and neutrophil activation assays.

Comparative Halogenated Amino Acid SAR Studies

Include as a reference compound in systematic SAR investigations comparing halogenated tyrosine analogs (chloro-, fluoro-, bromo-, iodo-substituted). The compound provides a defined benchmark for ortho-chloro substitution effects, enabling side-by-side comparisons with meta-substituted halogenotyrosines and para-substituted analogs [2]. This is particularly relevant for studies examining how halogen position and identity influence enzyme binding, substrate recognition, and metabolic fate.

Application
Selection Property
Validation Focus
Catecholamine pathway research
Selective TH inhibition profile
Serotonin-sparing enzyme assay context
Behavioral pharmacology (ICSS)
Lower-dose self-stimulation inhibition
Serotonin-independent behavioral endpoint review
MPO oxidative stress biomarker
Ortho-chlorotyrosine specificity
LC-MS/MS method validation in research matrices
Halogenated amino acid SAR
Ortho-chloro substitution benchmark
Enzyme target comparison vs. para/meta analogs

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